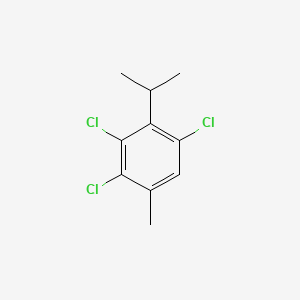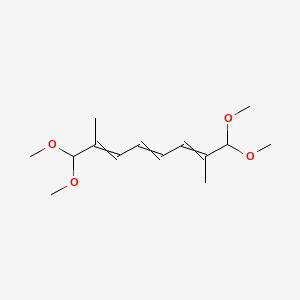
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.
Introduction of the Ethynyl Group: The ethynyl group can be added via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Dithiane Ring: The dithiane ring can be formed by reacting a dithiol with a suitable carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable dithiane rings with carbonyl compounds, thereby preventing unwanted reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used as a protecting group for carbonyl compounds.
2-Phenyl-1,3-dithiane: Similar to 5-Cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane but lacks the cyclobutyl and ethynyl groups.
5-Cyclopropyl-2-(4-ethynylphenyl)-1,3-dithiane: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both the cyclobutyl and ethynyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
130624-11-2 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
5-cyclobutyl-2-(4-ethynylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H18S2/c1-2-12-6-8-14(9-7-12)16-17-10-15(11-18-16)13-4-3-5-13/h1,6-9,13,15-16H,3-5,10-11H2 |
Clave InChI |
HCMMHPZCCTXRSS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2SCC(CS2)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


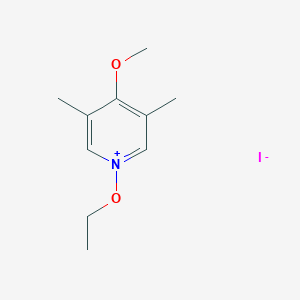
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)



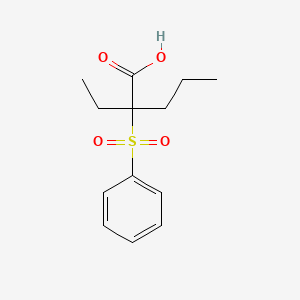
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
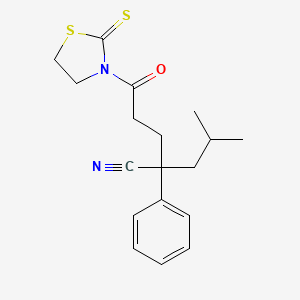
![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
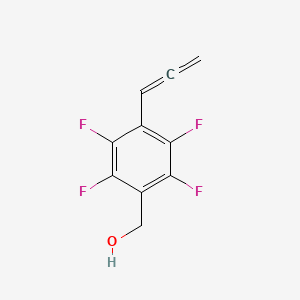
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
